molecular formula C17H17N3O2S B12115644 2-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyridine-3-carboxamide

Cat. No.: B12115644
M. Wt: 327.4 g/mol
InChI Key: CKRNRCFGTHELIO-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyridine-3-carboxamide: , also known by its chemical formula C₁₈H₁₆N₄O₂S , is a heterocyclic compound with diverse applications. Its structure combines a benzothiazole ring, a pyridine ring, and an amide functional group. Let’s explore its synthesis, reactions, and uses.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can yield intermediates or final products with modified properties.

    Substitution: Substitution reactions at the pyridine nitrogen or benzothiazole sulfur are common.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Employed in the synthesis of other heterocyclic compounds.

Mechanism of Action

    Molecular Targets: Interaction with specific receptors or enzymes.

    Pathways Involved: Modulation of signaling pathways, gene expression, or cellular processes.

Comparison with Similar Compounds

    Uniqueness: Its combination of benzothiazole and pyridine rings sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-11(10-22-2)19-16(21)12-6-5-9-18-15(12)17-20-13-7-3-4-8-14(13)23-17/h3-9,11H,10H2,1-2H3,(H,19,21)

InChI Key

CKRNRCFGTHELIO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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